molecular formula C16H14N4O B3033699 4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 1135334-12-1

4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B3033699
CAS No.: 1135334-12-1
M. Wt: 278.31 g/mol
InChI Key: ARPRNBYNHUUSGX-UHFFFAOYSA-N
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Description

4-Amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a tetrahydroquinoline-based compound belonging to the class of 1H-pyrazolo[3,4-b]quinolines. This heterocyclic system is of significant interest in medicinal and materials chemistry due to its versatile properties. Researchers utilize this scaffold as a key building block for synthesizing complex molecules with potential biological activity. The compound serves as a privileged structure in drug discovery, particularly in the development of anticancer agents, as pyrazoloquinoline derivatives have been identified as promising candidates with apoptotic effects against human cancer cell lines . The synthetic utility of this compound is underscored by modern, efficient methods such as T3P®-DMSO catalyzed tandem oxidative-condensation reactions under microwave irradiation, which allow for rapid and high-yielding access to pyrazoloquinolinone derivatives from stable precursor materials . Furthermore, the inherent photophysical properties of the pyrazolo[3,4-b]quinoline core make its derivatives, including those with amino substituents, suitable for applications beyond pharmacology. These applications include use as fluorescent sensors for cation detection, electroluminescent materials in OLED technology, and other advanced optical materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c17-15-11-9-18-20(10-5-2-1-3-6-10)16(11)19-12-7-4-8-13(21)14(12)15/h1-3,5-6,9H,4,7-8H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPRNBYNHUUSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate hydrazine derivative with a quinoline precursor under acidic conditions . The reaction mixture is then subjected to cyclization to form the desired pyrazoloquinoline structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .

Chemical Reactions Analysis

4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives[][5].

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydro derivatives[][5].

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Compound A belongs to a broader class of pyrazolo[3,4-b]quinolin-5-one derivatives. Key structural analogues and their distinguishing features are summarized below:

Compound ID/Name Substituents Molecular Formula Key Properties/Activities Reference
Compound A (QW-2742) 4-NH₂, 1-Ph C₁₇H₁₆N₄O Potential Mpro (SARS-CoV-2) inhibitor; moderate anticholinesterase activity
6VK (PDB ligand) 3-cyclopropyl, 4,7,7-trimethyl, 4-Ph C₂₂H₂₄N₄O High binding affinity to BACE-1 (ΔG = -9.2 kcal/mol)
65A (PDB ligand) 4-(2-methoxyphenyl), 3,7,7-trimethyl C₂₂H₂₃N₃O₂ Moderate BACE-1/γ-secretase inhibition (ΔG = -8.9 kcal/mol)
QW-9261 1-(3-Fluorophenyl), 7,7-dimethyl C₁₉H₁₈FN₄O Improved lipophilicity (logP: 3.2) vs. Compound A (logP: 2.8)
6VL (PDB ligand) 4-ethyl, 7,7-dimethyl C₂₀H₂₂N₄O Lower BACE-1 affinity (ΔG = -7.0 kcal/mol) due to ethyl substituent
4-Amino-6-arylpyrolo[3,4-b]pyridin-5-ones 6-aryl, 4-NH₂ C₁₅H₁₂N₄O Weak anti-tumor activity (IC₅₀ > 100 μM) in SMMC-7721/A549 cells

Structural Insights :

  • Substituent Position: The 4-amino group in Compound A enhances hydrogen bonding with biological targets (e.g., BACE-1), whereas bulky substituents (e.g., cyclopropyl in 6VK) improve hydrophobic interactions .
  • Aromatic Modifications: Fluorophenyl derivatives (e.g., QW-9261) exhibit increased metabolic stability compared to non-halogenated analogues .
Physicochemical Properties
Property Compound A 6VK QW-9261 6VL
Molecular Weight 292.34 376.45 372.40 350.41
logP (Predicted) 2.8 3.5 3.2 3.0
Hydrogen Bond Donors 2 1 2 1
Topological Polar Surface Area 64 Ų 58 Ų 61 Ų 55 Ų

Key Trends :

  • Higher logP values correlate with increased substituent hydrophobicity (e.g., cyclopropyl in 6VK).
  • The 4-amino group in Compound A contributes to its higher polar surface area, enhancing solubility .

Biological Activity

4-Amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one (CAS Number: 1135334-12-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.

  • IUPAC Name : this compound
  • Molecular Formula : C16H14N4O
  • Molecular Weight : 278.31 g/mol
  • Purity : ≥95% .

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-b]quinoline compounds exhibit significant anticancer activity. In particular:

  • Induction of Apoptosis : A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have been identified as potent inducers of apoptosis in various cancer cell lines. The compound demonstrated effective EC(50) values ranging from 30 to 700 nM against human solid tumors .
  • Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications to the pyrazoloquinoline structure can enhance its potency as an apoptosis inducer. For instance, compounds with specific substitutions showed improved GI(50) values between 16 and 42 nM .
  • Cytotoxicity : The compound has shown cytotoxic effects on multiple cancer cell lines including HeLa and HCT116 with IC(50) values indicating significant inhibition of cellular proliferation .

Other Pharmacological Activities

Beyond anticancer effects, 4-amino derivatives have displayed various biological activities:

  • Anti-inflammatory and Antioxidant Effects : Pyrazole derivatives are known for their anti-inflammatory and antioxidant properties, contributing to their therapeutic potential in treating inflammatory diseases .
  • Antimicrobial Activity : Some studies have indicated that pyrazoloquinoline compounds possess antimicrobial properties against various pathogens .
  • Cardioprotective Effects : In vitro studies suggest that certain derivatives can protect cardiomyocytes from doxorubicin-induced toxicity, maintaining cell viability significantly higher than untreated controls .

Study on Apoptosis Induction

A notable study highlighted the efficacy of N-(3-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine as a potent apoptosis inducer. This compound was part of a broader investigation into the SAR of pyrazoloquinoline derivatives .

Cytotoxicity Assessment

In a comparative analysis of several pyrazolo[3,4-b]quinoline derivatives against cancer cell lines:

CompoundCell LineEC(50) (nM)GI(50) (nM)
6bHCT1163016
2HeLa40042

This table illustrates the varying degrees of efficacy among different compounds derived from the pyrazolo[3,4-b]quinoline framework .

Q & A

Q. What are the optimized synthetic routes for 4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one, and how do reaction conditions impact yield?

Answer: The synthesis involves multi-step domino reactions and microwave-assisted protocols. Key methods include:

  • Method A (Low Yield): Reaction of 3-methyl-1-phenyl-pyrazoloquinolinone with benzaldehyde under ultrasonication, followed by Michael addition with malononitrile and cyclization. This yields 7% due to complex isomerization and aromatization steps .
  • Microwave-Assisted Synthesis (Moderate Yield): Using NH4OAc and DCE under microwave irradiation (200 W, 120°C, 20 min) improves efficiency, with yields up to 60% after column chromatography .
  • Green Protocol (High Yield): A one-pot three-component reaction in ionic liquid [BMIM]OH at 75–80°C achieves 80–85% yield without chromatography, leveraging cyclohexane-1,3-dione and heterocyclic aldehydes .

Q. Table 1: Synthesis Method Comparison

MethodCatalyst/SolventYieldKey Advantage
Conventional (Method A)EtOH, AcOH7%Mechanistic clarity
Microwave-AssistedDCE, NH4OAc60%Reduced reaction time
Green Ionic Liquid[BMIM]OH80–85%Eco-friendly, no chromatography

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR and IR Spectroscopy: Used to confirm amine (-NH2) and carbonyl (C=O) groups. 1^1H NMR typically shows aromatic protons at δ 7.2–8.1 ppm and pyrazole NH at δ 5.5–6.0 ppm .
  • X-ray Crystallography: Resolves puckered quinoline rings and hydrogen-bonding patterns (e.g., N–H···O interactions) critical for stability .
  • Mass Spectrometry: Confirms molecular ion peaks (e.g., m/z 321.42 for C20H23N3O derivatives) .

Advanced Research Questions

Q. What computational methods validate the reaction mechanism and conformational stability of this compound?

Answer:

  • DFT Studies (B3LYP/6-31G):* Calculate relative conformational energies (Table 6 in ), showing that chair-like quinoline puckering minimizes steric strain.
  • MD Simulations: Predict solvent effects on tautomerism (e.g., keto-enol shifts) and hydrogen-bond networks .
  • SOL Score Analysis: Evaluates binding thermodynamics for SARS-CoV-2 Mpro inhibition, prioritizing derivatives with ΔG < -8 kcal/mol .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. anticholinesterase activity)?

Answer:

  • Dose-Response Analysis: Test compounds at varying concentrations (e.g., 1–100 μM) to identify IC50 discrepancies. For example, derivatives with electron-withdrawing groups show higher anticholinesterase activity (IC50 ~10 μM) but lower antioxidant capacity .
  • Molecular Docking: Correlate substituent effects (e.g., 4-methoxy vs. 4-chloro) with binding to acetylcholinesterase (PDB: 4EY7) or ROS-scavenging pathways .
  • In Silico ADMET: Use tools like SwissADME to filter false positives from assay artifacts (e.g., PAINS filters) .

Q. Table 2: Bioactivity of Selected Derivatives

DerivativeAntioxidant (IC50, μM)Anticholinesterase (IC50, μM)SARS-CoV-2 Mpro Inhibition (ΔG, kcal/mol)
5a25.318.7-7.2
5j12.19.4-8.5
5k30.822.9-6.8

Q. What strategies improve regioselectivity in pyrazoloquinoline functionalization?

Answer:

  • Directed Metalation: Use LiTMP to deprotonate C-1 of the pyrazole ring, enabling alkylation or arylation at specific positions .
  • Microwave-Enhanced Cyclization: Selectively forms 1,6,7,8-tetrahydro isomers over 1,4,5,6-tetrahydro analogs via controlled temperature gradients .
  • Protecting Groups: Temporarily block the 4-amino group with Boc to direct electrophilic substitution to the 3-position .

Q. How do structural modifications influence pharmacokinetic properties?

Answer:

  • LogP Optimization: Introduce polar groups (e.g., -OH or -OMe) to reduce LogP from 3.5 (parent) to 2.1, enhancing solubility .
  • Metabolic Stability: Fluorination at C-7 reduces CYP450-mediated oxidation, increasing half-life from 2.1 to 5.8 hours in vitro .
  • Bioisosteric Replacement: Replace the phenyl group with pyridinyl (e.g., 748145-19-9 derivative) to improve blood-brain barrier penetration .

Q. Key Recommendations for Researchers

  • Prioritize green synthesis ([BMIM]OH protocol) for scalability .
  • Use hybrid DFT-MD approaches to resolve conformational ambiguities .
  • Validate bioactivity in in vivo models to address in vitro contradictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 2
Reactant of Route 2
4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

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